

# The Discovery and Development of CCG-63802: A Technical Guide

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## Compound of Interest

Compound Name: CCG-63802

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## Abstract

This technical guide provides an in-depth overview of the discovery and development of **CCG-63802**, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, making them attractive therapeutic targets. **CCG-63802** emerged from a high-throughput screening campaign and represents a significant advancement in the development of chemical probes to study RGS4 physiology. This document details the discovery process, mechanism of action, and key experimental data related to **CCG-63802**, offering a comprehensive resource for researchers in the field of GPCR signaling and drug discovery.

## Introduction

Regulator of G protein Signaling (RGS) proteins accelerate the intrinsic GTPase activity of Gα subunits, thereby attenuating the duration and intensity of G protein-coupled receptor (GPCR) signaling. The RGS4 protein, in particular, is a promising therapeutic target due to its role in various physiological processes. The discovery of small molecule inhibitors of RGS proteins has been a significant challenge, primarily due to the large and relatively featureless protein-protein interaction surface between RGS proteins and Gα subunits.

**CCG-63802** was identified as a novel, reversible, and allosteric inhibitor of RGS4. Unlike earlier inhibitors which were often irreversible and reactive, **CCG-63802** provided a valuable tool for

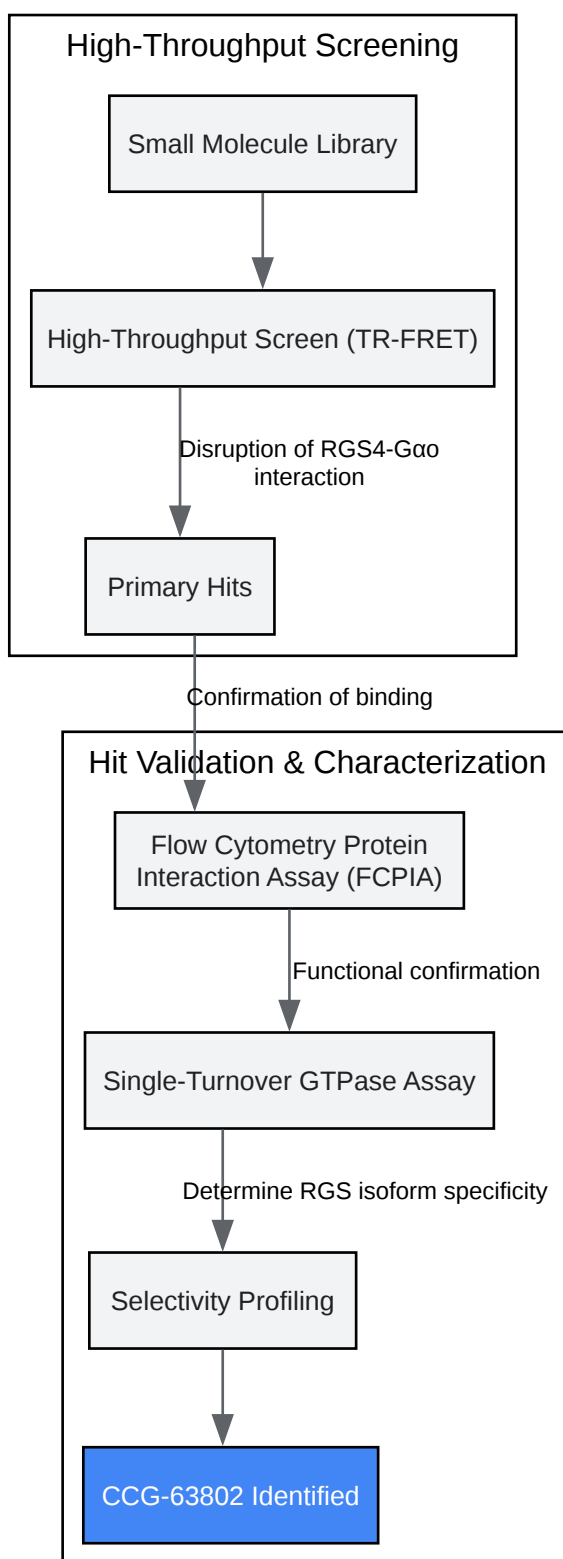
studying the dynamic regulation of RGS4. This guide will explore the key milestones in the discovery and characterization of this important molecule.

## Discovery of CCG-63802

**CCG-63802** was discovered through a high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) screen designed to identify inhibitors of the RGS4-Gαo interaction. This screening effort was a crucial step in moving beyond the limitations of previous irreversible inhibitors.

## High-Throughput Screening

The TR-FRET assay utilized purified RGS4 and Gαo proteins labeled with a donor and acceptor fluorophore, respectively. An interaction between the two proteins results in a high FRET signal. Small molecules that disrupt this interaction lead to a decrease in the FRET signal, allowing for the identification of potential inhibitors. This robust and sensitive assay format enabled the screening of a large chemical library, ultimately leading to the identification of the pyrido[1,2-a]pyrimidin-4-one scaffold, to which **CCG-63802** belongs.



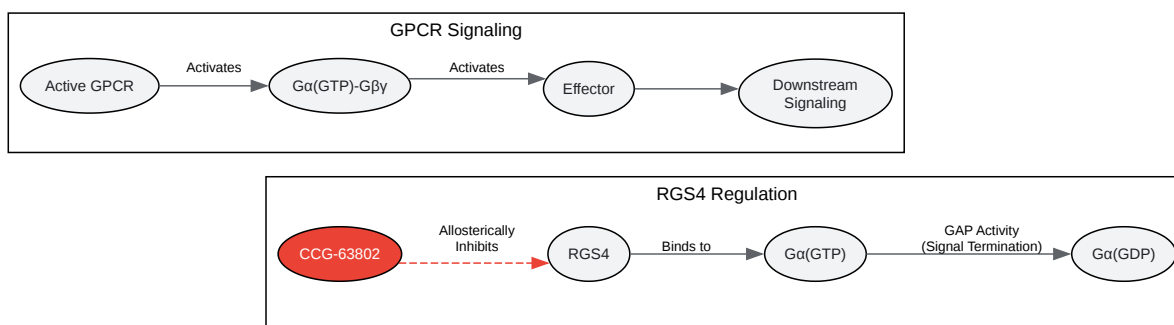
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Discovery workflow for **CCG-63802**.

## Mechanism of Action

**CCG-63802** acts as a selective, reversible, and allosteric inhibitor of RGS4.<sup>[1][2]</sup> Its mechanism of action is distinct from earlier covalent inhibitors.

- **Allosteric Inhibition:** **CCG-63802** does not bind to the direct interaction site of Gαo on RGS4. Instead, it binds to a distinct, allosteric pocket on the RGS4 protein. This binding event induces a conformational change in RGS4 that prevents its interaction with Gαo.
- **Reversibility:** Unlike covalent inhibitors, the binding of **CCG-63802** to RGS4 is reversible. This allows for a more dynamic and controlled modulation of RGS4 activity.
- **Cysteine Dependence:** The inhibitory activity of **CCG-63802** is dependent on the presence of cysteine residues within the allosteric binding pocket of RGS4.



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